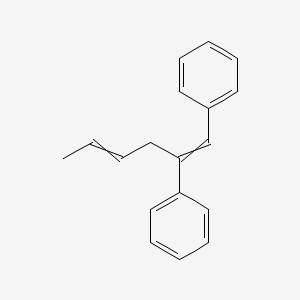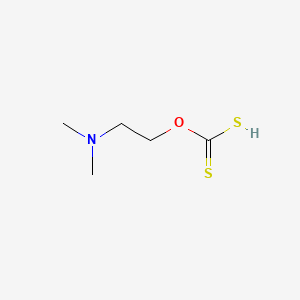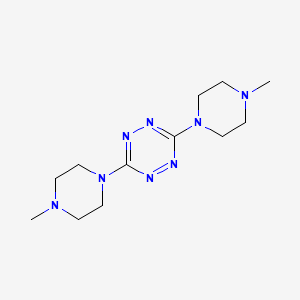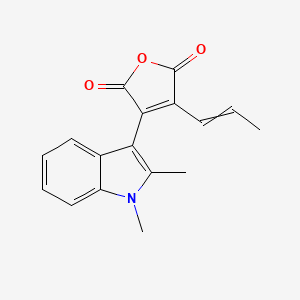![molecular formula C65H40 B12525584 2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene] CAS No. 676168-64-2](/img/structure/B12525584.png)
2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] is a complex organic compound that has garnered significant interest in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient blue fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 9,9’-spirobi[fluorene] is coupled with 10-bromo-9-phenylanthracene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the anthracene moieties, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Widely used in the development of OLEDs and other optoelectronic devices due to its high thermal stability and efficient blue fluorescence
Mécanisme D'action
The mechanism by which 2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, followed by triplet-triplet annihilation, resulting in photon upconversion and emission of blue light. This process is facilitated by the unique spiro structure, which helps in maintaining the rigidity and planarity of the molecule, thus enhancing its photophysical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
1,4-Bis(10-phenylanthracen-9-yl)benzene: Another anthracene derivative with comparable photophysical properties.
10,10’-Diphenyl-9,9’-bianthracene: Lacks the central spiro structure but exhibits similar fluorescence characteristics .
Uniqueness
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] stands out due to its spiro structure, which imparts higher thermal stability and rigidity compared to other anthracene derivatives. This structural uniqueness enhances its performance in optoelectronic applications, making it a preferred choice for high-efficiency OLEDs .
Propriétés
Numéro CAS |
676168-64-2 |
|---|---|
Formule moléculaire |
C65H40 |
Poids moléculaire |
821.0 g/mol |
Nom IUPAC |
2,2'-bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C65H40/c1-3-19-41(20-4-1)61-49-25-7-11-29-53(49)63(54-30-12-8-26-50(54)61)43-35-37-47-45-23-15-17-33-57(45)65(59(47)39-43)58-34-18-16-24-46(58)48-38-36-44(40-60(48)65)64-55-31-13-9-27-51(55)62(42-21-5-2-6-22-42)52-28-10-14-32-56(52)64/h1-40H |
Clé InChI |
NGFHCCDHAXFXOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)C7=CC=CC=C7C68C9=CC=CC=C9C1=C8C=C(C=C1)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)

![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)

![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)



![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)

